Cas no 1806480-64-7 (6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole)

6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole
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- インチ: 1S/C9H8F2N2O/c10-9(11)6-2-8-7(12-4-13-8)1-5(6)3-14/h1-2,4,9,14H,3H2,(H,12,13)
- InChIKey: ADJLODVHGMDFES-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC2=C(C=C1CO)NC=N2)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 48.9
6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061003476-1g |
6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole |
1806480-64-7 | 98% | 1g |
$1,923.04 | 2022-03-31 | |
Alichem | A061003476-500mg |
6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole |
1806480-64-7 | 98% | 500mg |
$1,189.08 | 2022-03-31 | |
Alichem | A061003476-250mg |
6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole |
1806480-64-7 | 98% | 250mg |
$825.08 | 2022-03-31 |
6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazoleに関する追加情報
6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole: A Comprehensive Overview
The compound with CAS No. 1806480-64-7, commonly referred to as 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with a wide range of applications. The structure of 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole features a benzene ring fused with an imidazole ring, with substituents at the 5 and 6 positions. The 5-position bears a hydroxymethyl group (-CH2OH), while the 6-position is substituted with a difluoromethyl group (-CHF2). These substituents impart unique chemical and biological properties to the molecule, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the potential of benzimidazoles as scaffolds for drug discovery. The presence of the hydroxymethyl and difluoromethyl groups in 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole introduces additional functional diversity, which can be exploited for various therapeutic applications. For instance, the hydroxymethyl group can participate in hydrogen bonding, enhancing the molecule's ability to interact with biological targets. Similarly, the difluoromethyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the benzimidazole ring and influence its reactivity.
In terms of synthesis, 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole can be prepared through a variety of methods. One common approach involves the condensation of o-phenylenediamine derivatives with carbonyl compounds under appropriate conditions. The introduction of substituents at specific positions requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
The pharmacological properties of 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole have been explored in several recent studies. For example, researchers have investigated its potential as an anti-inflammatory agent by evaluating its ability to inhibit cyclooxygenase (COX) enzymes. The results indicate that this compound exhibits moderate COX-inhibiting activity, suggesting its potential as a lead molecule for developing novel anti-inflammatory drugs. Additionally, studies on its antioxidant properties have revealed that it can scavenge free radicals effectively, which may make it useful in combating oxidative stress-related diseases.
Beyond pharmacology, benzimidazoles like 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole have found applications in materials science. For instance, they can serve as building blocks for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can coordinate with metal ions, enabling the formation of extended networks with tailored properties. Recent research has demonstrated that incorporating fluorinated substituents like -CHF2 can enhance the thermal stability and mechanical robustness of such materials.
Another area where 6-Difluoromethyl-5-hydroxym methylbenzimidazole has shown promise is in agricultural chemistry. Its ability to inhibit plant pathogens has been explored in several studies, highlighting its potential as a fungicide or bactericide. The hydroxymethyl group may play a role in enhancing bioavailability and reducing toxicity, making it a safer alternative to conventional agrochemicals.
From an environmental perspective, understanding the fate and transport of 6-Difluorom ethylbenzimi dazol e is crucial for assessing its potential impact on ecosystems. Recent research has focused on determining its biodegradability and persistence under various environmental conditions. Initial findings suggest that this compound undergoes slow degradation under aerobic conditions but may accumulate in certain environmental compartments if not properly managed.
In conclusion, 6-Difluorom ethylbenzimi dazol e (CAS No. 1806480-64-7) is a versatile compound with diverse applications across multiple disciplines. Its unique structure endows it with valuable chemical and biological properties that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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